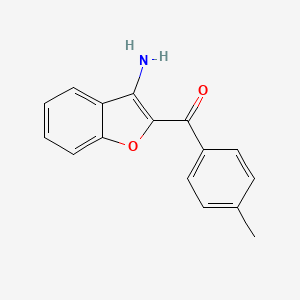
1-amino-4,6-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyridine derivatives involves catalytic reactions and coupling reactions under mild conditions, aiming for high yields and minimal racemization. For example, 4-(Dimethylamino)pyridine N-oxide (DMAPO) has been effectively used as a nucleophilic catalyst in peptide coupling reactions, demonstrating the utility of pyridine derivatives in synthesis processes (Shiina et al., 2008).
Molecular Structure Analysis
Molecular structure studies reveal significant polarization in pyrimidinone molecules, with intramolecular N-H...O hydrogen bonding playing a crucial role. This polarization and hydrogen bonding contribute to the formation of distinct molecular motifs and supramolecular structures, as seen in various pyrimidin-4(3H)-one derivatives (Orozco et al., 2009).
Chemical Reactions and Properties
Pyridine derivatives exhibit a wide range of chemical reactions and properties, including the ability to form stable hydrogen-bonded structures. The study of 2-amino-4,6-dimethylpyridinium salts has highlighted the role of non-classical supramolecular interactions in determining the structures of these compounds, with specific focus on hydrogen bonding and π–π interactions (Haddad et al., 2006).
Physical Properties Analysis
The crystalline structure and hydrogen bonding patterns of pyridine derivatives are key factors influencing their physical properties. For instance, the investigation of 2-amino-4,6-dimethylpyridinium chloride dihydrate demonstrates how N-H⋯O, N-H⋯Cl, and O-H⋯Cl hydrogen bonds contribute to the formation of stable sheets within the crystal, showcasing the compound's structural integrity (Al-Dajani et al., 2011).
Wissenschaftliche Forschungsanwendungen
Supramolecular Interactions and Structures
1-amino-4,6-dimethylpyridin-2(1H)-one has been studied for its role in forming non-classical supramolecular interactions in crystal structures. For example, research on 2-amino-4,6-dimethylpyridinium salts has revealed insights into the nature of these interactions and their impact on the structural formation of crystals, highlighting the compound's significance in crystallography (Haddad, AlDamen, & Willett, 2006); (Al-Far & Ali, 2007).
Catalytic, DNA Binding, and Antibacterial Activities
Studies have explored the catalytic, DNA binding, and antibacterial properties of various complexes formed with this compound derivatives. Research on Schiff base ligands, for example, demonstrates these activities, suggesting potential applications in biochemistry and medicine (El‐Gammal et al., 2021).
Antiradical and Chemical Reactivity
The compound has shown notable antiradical activity, particularly in its unmodified form. Its derivatives have been used in intramolecular cyclization reactions, offering insights into their chemical reactivity and potential applications in synthetic chemistry (Kulakov et al., 2014).
Hydrogen-Bonding and Molecular Interactions
Investigations into the hydrogen-bonding capabilities and molecular interactions of this compound derivatives have provided valuable information for understanding molecular recognition processes. This is particularly relevant in the field of pharmaceuticals and drug design, where molecular interactions play a crucial role (Corbin et al., 2001).
Crystallographic Studies
Research involving crystallographic studies of derivatives of this compound has contributed significantly to our understanding of molecular and crystal structures. These studies are fundamental in the field of materials science and crystal engineering (Al-Dajani et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-amino-4,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(2)9(8)7(10)4-5/h3-4H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOHPNCZMTZNPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351568 |
Source


|
| Record name | 1-amino-4,6-dimethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98334-40-8 |
Source


|
| Record name | 1-amino-4,6-dimethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269905.png)



